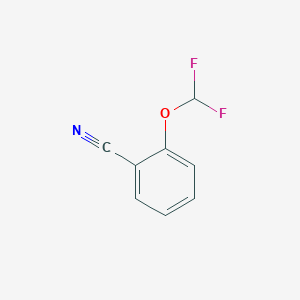

2-(Difluoromethoxy)benzonitrile

描述

2-(Difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to a benzonitrile moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzonitrile typically involves the introduction of the difluoromethoxy group onto a benzonitrile precursor. One common method involves the reaction of 2-hydroxybenzonitrile with a difluoromethylating agent such as chlorodifluoromethane (ClCF2H) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process design is optimized for efficiency, yield, and safety. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product .

化学反应分析

Types of Reactions

2-(Difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The difluoromethoxy group can be replaced by nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzonitriles.

Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.

Reduction: Formation of 2-(difluoromethoxy)benzylamine.

科学研究应用

Pharmaceutical Development

2-(Difluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can yield derivatives with enhanced biological properties. For example, compounds derived from this compound have been explored for their potential in treating neurological disorders due to their neuroprotective effects observed in preliminary studies .

Antimicrobial Research

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. This has led to investigations into its efficacy against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory Activity

Research has demonstrated that this compound shows significant anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). The compound has shown an IC50 value indicating strong inhibitory potential, making it a candidate for further exploration in anti-inflammatory drug development .

Case Studies and Research Findings

- Neuroprotective Studies : Animal model studies have shown that 2-(difluoromethoxy)benzonitrile can reduce markers of oxidative stress and inflammation, indicating potential therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Efficacy : A series of tests conducted on derivatives of this compound demonstrated varying degrees of antimicrobial activity against common bacterial strains, suggesting its utility in developing new antimicrobial agents .

- Anti-inflammatory Mechanisms : In vitro studies highlighted the compound's ability to inhibit pro-inflammatory cytokines, providing insights into its mechanism as a potential anti-inflammatory drug candidate .

作用机制

The mechanism of action of 2-(Difluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various pharmacological effects .

相似化合物的比较

Similar Compounds

2-(Trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group (-OCF3) instead of a difluoromethoxy group.

2-(Methoxy)benzonitrile: Contains a methoxy group (-OCH3) instead of a difluoromethoxy group.

2-(Chloromethoxy)benzonitrile: Contains a chloromethoxy group (-OCH2Cl) instead of a difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)benzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .

生物活性

2-(Difluoromethoxy)benzonitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzonitrile structure. This compound has garnered interest in scientific research due to its potential biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

The molecular formula of this compound is C8H6F2N. The presence of the difluoromethoxy group enhances its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity towards biological targets such as enzymes and receptors. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles that may modulate the activity of various biomolecules.

Research Findings

Recent studies have investigated the potential pharmacological effects of this compound:

- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity through specific interactions facilitated by its functional groups. This modulation can enhance or inhibit biological processes, making it a candidate for further pharmacological studies.

- Drug Development : The compound has been explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals. Its unique electronic properties may contribute to improved pharmacokinetic profiles compared to non-fluorinated analogs .

- Biological Assays : In biochemical assays, this compound has shown promise as a probe for studying enzyme activities and interactions with biomolecules. Its ability to form specific interactions enhances its utility in biochemical research.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique features:

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| 2-(Trifluoromethoxy)benzonitrile | -OCF₃ | Contains a trifluoromethoxy group, enhancing electron-withdrawing properties. |

| 2-(Methoxy)benzonitrile | -OCH₃ | Features a methoxy group, impacting solubility and reactivity differently. |

| 2-(Chloromethoxy)benzonitrile | -OCH₂Cl | Contains a chloromethoxy group, influencing biological activity variably. |

| 3-(Difluoromethoxy)benzonitrile | -OCHF₂ | Variation in position may alter reactivity patterns compared to 2-positioned analogs. |

| 4-Hydroxy-2-(trifluoromethoxy)benz | -OH & -OCF₃ | Combines hydroxy and trifluoromethoxy groups for unique reactivity profiles. |

Case Studies

- SARS-CoV-2 Mpro Inhibitors : A recent study utilized deep reinforcement learning to identify novel inhibitors targeting the main protease (Mpro) of SARS-CoV-2. Among the compounds tested, those structurally similar to this compound exhibited varying degrees of inhibitory activity, highlighting the potential role of difluorinated compounds in antiviral drug discovery .

- Fluorinated Pharmaceuticals : Research into fluorinated compounds has shown that modifications like those present in this compound can improve bioavailability and metabolic stability. These findings suggest that such compounds could be integral in developing new therapeutic agents .

属性

IUPAC Name |

2-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTPHQGNJHSBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378887 | |

| Record name | 2-(difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56935-78-5 | |

| Record name | 2-(difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。